Hexamethylcyclotrisiloxane

Catalog No.
S589412
CAS No.
541-05-9
M.F
C6H18O3Si3
M. Wt
222.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylcyclotrisiloxane

CAS Number

541-05-9

Product Name

Hexamethylcyclotrisiloxane

IUPAC Name

2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-trioxatrisilinane

Molecular Formula

C6H18O3Si3

Molecular Weight

222.46 g/mol

InChI

InChI=1S/C6H18O3Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h1-6H3

InChI Key

HTDJPCNNEPUOOQ-UHFFFAOYSA-N

SMILES

C[Si]1(O[Si](O[Si](O1)(C)C)(C)C)C

Synonyms

2,2,4,4,6,6-Hexamethylcyclotrisiloxane; Dimethylsiloxane Cyclic Trimer; LS 8120; SDK 10

Canonical SMILES

C[Si]1(O[Si](O[Si](O1)(C)C)(C)C)C

The exact mass of the compound Hexamethylcyclotrisiloxane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Siloxanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Hair conditioning; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

Hexamethylcyclotrisiloxane (CAS 541-05-9), commonly known as D3, is a cyclic organosilicon compound and a fundamental precursor for producing polydimethylsiloxane (PDMS) polymers. Its defining characteristic is a planar, strained three-siloxane-unit ring structure. This high ring strain makes D3 significantly more reactive than its larger cyclic analogs, such as octamethylcyclotetrasiloxane (D4), particularly in kinetically controlled anionic ring-opening polymerization (ROP). This property is leveraged for the synthesis of well-defined linear polysiloxanes, block copolymers, and other complex silicone architectures where precise control over molecular weight and structure is critical.

Substituting Hexamethylcyclotrisiloxane (D3) with the more common and less-strained Octamethylcyclotetrasiloxane (D4) is often unfeasible in applications requiring kinetic control. The high ring strain of D3 results in a polymerization rate that is 100 to 1,000 times faster than that of D4 under similar anionic conditions. This dramatic difference in reactivity means that process parameters such as initiator concentration, temperature, and reaction time are not transferable. Using D4 in a process optimized for D3 would lead to drastically slower or incomplete reactions, failing to produce the target polymer. Conversely, D3 is the preferred monomer for living polymerizations, which are susceptible to side reactions; using D4 in such systems can lead to a broad molecular weight distribution and the formation of unwanted cyclic byproducts, compromising the performance of the final material.

Superior Polymerization Rate for Improved Process Efficiency

The rate of anionic ring-opening polymerization (ROP) of Hexamethylcyclotrisiloxane (D3) is significantly higher than that of Octamethylcyclotetrasiloxane (D4). In studies using a phosphazene superbase initiator in toluene, the specific rate of D3 polymerization was found to be 2 to 3 orders of magnitude (100 to 1,000 times) greater than that of D4. Another report notes the polymerization rate of D3 is approximately 100 times higher than D4 under comparable conditions.

Evidence DimensionSpecific Rate of Anionic Polymerization
Target Compound Data100x to 1000x higher than D4
Comparator Or BaselineOctamethylcyclotetrasiloxane (D4) (Baseline)
Quantified Difference~100-1000 fold increase in polymerization rate
ConditionsAnionic ring-opening polymerization in toluene initiated with a phosphazene superbase.

This dramatically faster reaction rate enables shorter production cycles, lower catalyst loadings, and polymerization at lower temperatures, leading to significant manufacturing cost and energy savings.

Higher Ring Strain Energy Enables Kinetically Controlled Polymerization

The high reactivity of D3 is a direct consequence of its significant ring strain. The ring strain energy for D3 is reported as 10.5 kJ/mol, which is more than ten times greater than the 1.0 kJ/mol reported for the comparatively strain-free D4. This thermodynamic driving force allows for 'living' polymerization characteristics, where side reactions like chain transfer and backbiting are largely suppressed, enabling the synthesis of polymers with narrow molecular weight distributions (Đ ≤ 1.2).

Evidence DimensionRing Strain Energy
Target Compound Data10.5 kJ/mol
Comparator Or BaselineOctamethylcyclotetrasiloxane (D4): 1.0 kJ/mol
Quantified Difference10.5x greater ring strain energy
ConditionsThermochemical data for cyclic siloxanes.

For applications requiring precisely defined polymer architectures, such as in block copolymers for nanolithography or advanced medical materials, D3 is the necessary precursor to achieve low dispersity and high structural fidelity.

Distinct Physical State and Thermal Properties Dictate Handling and Processing

Hexamethylcyclotrisiloxane is a solid at room temperature with a reported melting point range of 50-64 °C, while Octamethylcyclotetrasiloxane is a liquid with a melting point of approximately 17.5 °C. This fundamental difference in physical state necessitates different storage, handling, and dosing protocols. Furthermore, the enthalpy of fusion for D3 is 3.7 kcal/mol (15.5 kJ/mol), compared to 4.4 kcal/mol (18.4 kJ/mol) for D4, reflecting differences in their crystal lattice energies. These distinct thermal profiles are critical for designing and controlling polymerization processes, particularly in bulk or melt-phase reactions.

Evidence DimensionMelting Point
Target Compound Data50-64 °C (Solid at STP)
Comparator Or BaselineOctamethylcyclotetrasiloxane (D4): ~17.5 °C (Liquid at STP)
Quantified DifferenceD3 is a solid requiring heating for liquid-phase processing, while D4 is a liquid.
ConditionsStandard Temperature and Pressure (STP).

Procurement and process design must account for D3 being a solid, which requires heating infrastructure for melting or dissolution prior to reaction, a factor not required for the liquid D4.

Precursor for Well-Defined Block Copolymers

The kinetically controlled 'living' polymerization enabled by D3's high reactivity is essential for the sequential synthesis of block copolymers, such as polystyrene-b-polydimethylsiloxane (PS-b-PDMS). This level of control allows for the production of materials with precisely defined block lengths and low dispersity, which is critical for applications in self-assembling nanomaterials, high-performance elastomers, and compatibilizers.

Synthesis of Monodisperse PDMS and Functional Telechelics

When the goal is to produce linear PDMS homopolymers or α,ω-functionalized telechelics with a very narrow molecular weight distribution (Mw/Mn < 1.2), D3 is the monomer of choice. Its use minimizes redistribution side reactions that are more prevalent with D4, ensuring high fidelity for creating standards for polymer analysis, precursors for network polymers, and advanced medical-grade silicones.

Efficient, Low-Temperature Synthesis of High Molecular Weight Silicones

The high polymerization rate of D3 allows for the synthesis of high molecular weight silicones at lower temperatures and with shorter reaction times compared to processes using D4. This makes it the preferred choice for energy-efficient industrial processes or for polymerizations involving temperature-sensitive functional groups, reducing both manufacturing costs and the risk of thermal degradation.

Physical Description

Liquid; OtherSolid

Boiling Point

134.0 °C

Melting Point

64.5 °C

UNII

EPV75L8O0R

GHS Hazard Statements

Aggregated GHS information provided by 727 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 479 of 727 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 248 of 727 companies with hazard statement code(s):;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (18.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (19.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (19.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.53 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

541-05-9

Wikipedia

Hexamethylcyclotrisiloxane

Use Classification

Cosmetics -> Emollient; Hair conditioning; Solvent

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Computer and electronic product manufacturing
Cyclic crude and intermediate manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Cyclotrisiloxane, 2,2,4,4,6,6-hexamethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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